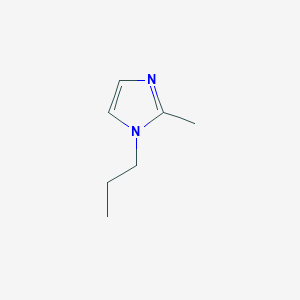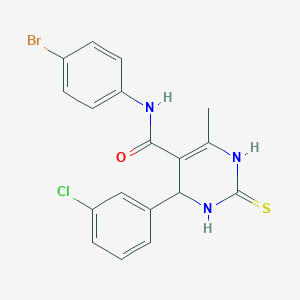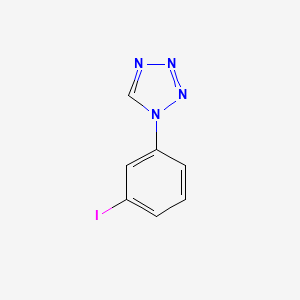
4,4',4''-Triethyl-2,2':6',2''-terpyridine
Vue d'ensemble
Description
“4,4’,4’‘-Triethyl-2,2’:6’,2’'-terpyridine” is a chemical compound with the molecular formula C21H23N3 . It is a derivative of terpyridine, which is a tridentate ligand . This means it has three sites that can bind to metal centers to form complexes .
Molecular Structure Analysis
The molecular structure of “4,4’,4’‘-Triethyl-2,2’:6’,2’'-terpyridine” consists of three pyridine rings connected at the 2, 2’, and 2’’ positions . The InChI code for this compound is 1S/C21H23N3/c1-4-7-16(8-5-2)22-13-19(14-23-17-9-6-3-10-18(17)23)21-15-24-20(12-11-20)22/h4-12H,1-3H3 .Physical And Chemical Properties Analysis
“4,4’,4’‘-Triethyl-2,2’:6’,2’'-terpyridine” is a solid at room temperature . It has a molecular weight of 317.43 .Applications De Recherche Scientifique
Synthesis and Coordination Behavior
4,4',4''-Triethyl-2,2':6',2''-terpyridine, a type of oligopyridine, has been synthesized and characterized for its coordination behavior. It is analogous to 2,2':6',2''-terpyridine (terpy) and has shown potential in forming complexes with metals like ruthenium(II) and palladium(II). Notably, its diruthenium(II) complex exhibits no Ru–Ru interactions, behaving as two non-interacting Ru(terpy)2 units (Constable & Ward, 1990).
Photophysical Properties for OLEDs Application
A series of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives were synthesized and characterized for their photophysical, electrochemical, and thermal properties. They exhibit promising applications in blue fluorescent organic light-emitting diode (OLED) technologies. These derivatives show significant fluorescence and electron-donating nature, making them suitable as electron transport and electroluminescent materials (Lakshmanan, Shivaprakash, & Nair, 2015).
Building Blocks in Coordination Polymers and Metallomacrocycles
This compound has been utilized as a divergent ligand in coordination polymers and metallomacrocyclic complexes. Its unique structure, particularly the angle subtended by the N-donors of the outer rings, makes it ideal for combining with metal nodes in the assembly of complex structures. Its facile functionalization at the 4'-position enhances its utility in directing the metal-ligand assembly process (Housecroft, 2014).
Photochemical and Thermal Synthesis in Ruthenium Complexes
Investigations into the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing 4,4',4''-Triethyl-2,2':6',2''-terpyridine have been conducted. This research highlights the potential for ligand exchange in these complexes, suggesting applications in fields where controlled photochemical reactions are essential (Bonnet et al., 2003).
Safety And Hazards
The safety data sheet for a similar compound, “4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine”, indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBQVKUBSRDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271969 | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Triethyl-2,2':6',2''-terpyridine | |
CAS RN |
33354-77-7 | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33354-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3260614.png)
![4-[(4-Phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B3260617.png)










![2-Bromo-7-chloro-5-((2,3-difluorobenzyl)thio)thiazolo[4,5-d]pyrimidine](/img/structure/B3260696.png)
![2-Bromo-N-[4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B3260703.png)